molecular formula C14H18F2N2O3 B8514605 Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Cat. No. B8514605
M. Wt: 300.30 g/mol
InChI Key: AGUFIQRQMDWEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

In a thermally controlled reactor stir a mixture of ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate hydrochloride (198 g, 742.4 mmol, 1.0 equiv), DCM (3040 mL), and DIPEA (520 mL, 2.98 mol, 4 equiv), then add a solution of isobutyryl chloride (95 mL, 903 mmol, 1.2 equiv) at such a rate so that the internal temperature is held between 18° C. and 22° C. Stir for 90 min. Extract the reaction mixture with NaHCO3 (sat., 1 L). Add water (1 L) and DCM (1 L), and filter the resulting suspension through diatomaceous earth. Combine all organic phases, and dry over MgSO4. Remove the solids by filtration, and concentrate the filtrate under reduced pressure. Purify the resulting material by slurrying with iso-hexane:Et2O [1:1, 1 L]. Collect the solids by filtration, wash with cold iso-hexanes (500 ml), and dry under vacuum at 50° C. to give the title compound as an off-white crystalline powder (164 g). MS (m/z) 301 (M+1).
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate hydrochloride
Quantity
198 g
Type
reactant
Reaction Step One
Name
Quantity
520 mL
Type
reactant
Reaction Step One
Name
Quantity
3040 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]1[CH:5]=[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:7]([CH:10]([F:12])[F:11])=[N:8][CH:9]=1.CCN(C(C)C)C(C)C.[C:27](Cl)(=[O:31])[CH:28]([CH3:30])[CH3:29]>C(Cl)Cl>[F:11][CH:10]([F:12])[C:7]1[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5][C:4]([CH2:3][NH:2][C:27](=[O:31])[CH:28]([CH3:30])[CH3:29])=[CH:9][N:8]=1 |f:0.1|

Inputs

Step One
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate hydrochloride
Quantity
198 g
Type
reactant
Smiles
Cl.NCC=1C=C(C(=NC1)C(F)F)C(=O)OCC
Name
Quantity
520 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3040 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
95 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
In a thermally controlled reactor stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is held between 18° C. and 22° C
STIRRING
Type
STIRRING
Details
Stir for 90 min
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
Extract the reaction mixture with NaHCO3 (sat., 1 L)
FILTRATION
Type
FILTRATION
Details
Add water (1 L) and DCM (1 L), and filter the resulting suspension through diatomaceous earth
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine all organic phases, and dry over MgSO4
CUSTOM
Type
CUSTOM
Details
Remove the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the resulting material
CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with cold iso-hexanes (500 ml)
CUSTOM
Type
CUSTOM
Details
dry under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=C(C=C1C(=O)OCC)CNC(C(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 164 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.